S-(2,4-ジニトロフェニル)グルタチオン

説明

Synthesis Analysis

The synthesis of S-(2,4-dinitrophenyl)glutathione involves the conjugation of glutathione with 2,4-dinitrophenyl compounds. This process is significant in the study of glutathione S-transferases (GSTs), a family of enzymes involved in the detoxification of xenobiotics through the conjugation with glutathione. The availability of cysteine is a key determinant in the biosynthesis of glutathione, highlighting the tightly regulated nature of GSH synthesis within the cytosol (Lu, 2013).

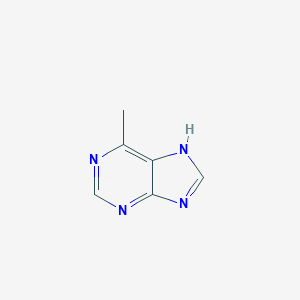

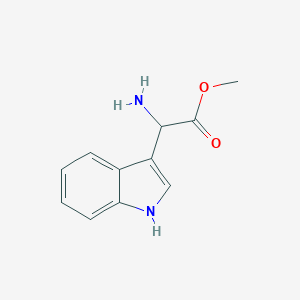

Molecular Structure Analysis

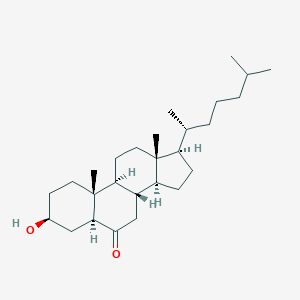

The molecular structure of S-(2,4-dinitrophenyl)glutathione is characterized by the presence of a glutathione molecule conjugated to a 2,4-dinitrophenyl group. This structure is crucial for its role in detoxification processes. The detailed molecular interactions and stability of this compound can be further explored through techniques such as mass spectrometry, providing insights into its physico-chemical characteristics (Levsen et al., 2005).

Chemical Reactions and Properties

S-(2,4-dinitrophenyl)glutathione participates in various chemical reactions, primarily through its role in the detoxification pathway mediated by GSTs. These reactions are essential for the cellular defense mechanism against harmful compounds. The compound's ability to form conjugates with xenobiotics makes it a valuable tool for understanding the detoxification process and the role of glutathione in liver injury and other pathologies (Chen et al., 2013).

科学的研究の応用

グルタチオンペルオキシダーゼ模倣体

S-(2,4-ジニトロフェニル)グルタチオンは、グルタチオンペルオキシダーゼ模倣体の研究に使用されてきました . この化合物は、グルタチオンペルオキシダーゼ模倣体である2,2'-ジテルロ-および2,2'-ジセレノ架橋β-シクロデキストリンの基質として使用されました . この研究では、紫外可視(UV-Vis)吸収分光法と1H-NMR分光法が使用されました .

酵素学と生物学

酵素学と生物学の分野では、S-(2,4-ジニトロフェニル)グルタチオンは、過酸化水素の還元を触媒するグルタチオンペルオキシダーゼ(GPX)の特性を模倣する化合物の合成に使用されてきました . これらの人工化合物は、酵素療法薬になる可能性を秘めています .

グルタチオンレダクターゼ阻害

S-(2,4-ジニトロフェニル)グルタチオンは、K値が30 µMの不可逆的なグルタチオンレダクターゼ阻害剤として使用できます . グルタチオンレダクターゼは、グルタチオンの抗酸化機能を維持する上で重要な役割を果たす酵素です。

植物における有機溶質輸送

S-(2,4-ジニトロフェニル)グルタチオンは、植物における有機溶質輸送の研究に使用されてきました . 植物における他のほとんどの特性が明らかになっている有機溶質輸送とは異なり、液胞膜によるS-(2,4-ジニトロフェニル)グルタチオンの取り込みは、MgATPによって直接エネルギー供給されます .

5. 液胞グルタチオン-S-抱合体輸送活性の増加 S-(2,4-ジニトロフェニル)グルタチオン前駆体である1-クロロ-2,4-ジニトロベンゼン(CDNB)を、マメ科の緑豆(Vigna radiata)の苗に外因的に適用すると、子葉から単離した液胞膜小胞におけるMgATP依存性S-(2,4-ジニトロフェニル)グルタチオン輸送の容量がin vitroで増加します .

作用機序

Target of Action

The primary targets of S-(2,4-dinitrophenyl)glutathione are Glutathione S-transferase Mu 1 and Glutathione S-transferase Mu 2 . These enzymes play a crucial role in the detoxification process by catalyzing the conjugation of reduced glutathione to a wide number of exogenous and endogenous hydrophobic electrophiles .

Mode of Action

S-(2,4-dinitrophenyl)glutathione acts as a substrate for glutathione-S-transferase . It can also be used as an irreversible glutathione reductase inhibitor . This interaction with its targets leads to changes in the enzymatic activity, affecting the detoxification process.

Biochemical Pathways

The compound is involved in the mercapturic acid pathway . It enters the cell and is conjugated with glutathione to form 2,4-dinitrophenyl-S-glutathione, which is further biotransformed to 2,4-dinitrophenyl cysteinylglycine, 2,4-dinitrophenyl cysteine, and 2,4-dinitrophenyl N-acetylcysteine . These transformations affect the downstream detoxification process.

Result of Action

The molecular and cellular effects of S-(2,4-dinitrophenyl)glutathione’s action are related to its role in the detoxification process. By acting as a substrate for glutathione-S-transferase and inhibiting glutathione reductase, it influences the conjugation of reduced glutathione to various electrophiles .

Action Environment

The action, efficacy, and stability of S-(2,4-dinitrophenyl)glutathione can be influenced by various environmental factors. For instance, the presence of ATP directly energizes the uptake of this compound by vacuolar membranes . .

将来の方向性

One paper discusses the role of glutathione-mediated conjugation of anticancer drugs . It provides an overview of the mechanisms of glutathione-mediated conjugation of anticancer drugs and discusses the biological importance of glutathione conjugation to anticancer drug detoxification and bioactivation pathways . This knowledge may be noteworthy for improving cancer therapy and preventing drug resistance in cancers .

特性

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(2,4-dinitrophenyl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O10S/c17-9(16(26)27)2-4-13(22)19-10(15(25)18-6-14(23)24)7-32-12-3-1-8(20(28)29)5-11(12)21(30)31/h1,3,5,9-10H,2,4,6-7,17H2,(H,18,25)(H,19,22)(H,23,24)(H,26,27)/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXEUKVKGTKDDIQ-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001043700 | |

| Record name | S-(2,4-Dinitrophenyl)glutathione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26289-39-4 | |

| Record name | L-γ-Glutamyl-S-(2,4-dinitrophenyl)-L-cysteinylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26289-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-(2,4-Dinitrophenyl)glutathione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026289394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(2,4-dinitrophenyl)glutathione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02458 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | S-(2,4-Dinitrophenyl)glutathione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-(2,4-DINITROPHENYL)GLUTATHIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HL4G8D2C8T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-(s-glutathionyl)-2,4-dinitrobenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062528 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Amino-3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B14191.png)

![5-[Bromoacetamido]tetramethylrhodamine](/img/structure/B14197.png)

![6-[Bromoacetamido]tetramethylrhodamine](/img/structure/B14198.png)